5-cyano-6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
Description
This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a well-studied pharmacophore known for calcium channel modulation. Its structure features a furan-2-yl group at position 4, a 3,4-dimethylanilino-substituted sulfanyl moiety at position 6, and a phenyl carboxamide at position 2. These substituents contribute to its unique physicochemical and pharmacological profile, distinguishing it from other 1,4-DHPs .
Properties
IUPAC Name |
5-cyano-6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-17-11-12-21(14-18(17)2)31-24(33)16-36-28-22(15-29)26(23-10-7-13-35-23)25(19(3)30-28)27(34)32-20-8-5-4-6-9-20/h4-14,26,30H,16H2,1-3H3,(H,31,33)(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAIXENUOQYGBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3)C4=CC=CO4)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-cyano-6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor effects, antimicrobial properties, and other pharmacological effects based on various studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a dihydropyridine core, which is crucial for its biological activity.
Antitumor Activity
Several studies have investigated the antitumor potential of this compound against various cancer cell lines. Notably:
- Inhibition of Tumor Cell Proliferation : The compound exhibited significant growth inhibition in breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. The growth inhibition was dose-dependent, with some derivatives showing comparable efficacy to standard chemotherapeutics like doxorubicin .
- Mechanisms of Action : The antitumor activity may be attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression. Specific studies indicated that compounds with similar structures can trigger apoptotic pathways in cancer cells .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound:
- Bacterial and Fungal Inhibition : The compound demonstrated potent antimicrobial activity against various bacterial strains, outperforming standard antibiotics in some cases. It was particularly effective against Gram-positive bacteria .
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Other Pharmacological Effects
Beyond antitumor and antimicrobial activities, the compound has shown potential in other areas:
- Anti-inflammatory Properties : Some studies suggest that derivatives of this compound can reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary studies have indicated that certain analogs may offer neuroprotective benefits, possibly through antioxidant mechanisms .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on MCF-7 Cells : A study assessed the effects of the compound on MCF-7 cells, revealing a dose-dependent inhibition of cell proliferation with a significant increase in apoptosis markers compared to control groups .
- Comparative Study with Doxorubicin : In a comparative analysis against doxorubicin, the compound showed lower but significant inhibitory effects across multiple cancer cell lines, suggesting it may serve as a complementary agent in chemotherapy regimens .
Scientific Research Applications
Chemical Properties and Structure
This compound has a complex structure characterized by several functional groups, including:
- Dihydropyridine core : A bicyclic structure that is key to its biological activity.
- Cyano group : Contributes to electron-withdrawing properties, enhancing reactivity.
- Sulfanyl group : Imparts unique chemical properties and potential for enzyme interactions.
- Furan ring : Known for its role in various biochemical pathways.
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Anticancer Properties
Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance:
- Mechanism of Action : The compound may act as an inhibitor of specific signaling pathways involved in tumor growth. In vitro studies have demonstrated its effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential:
- Inhibition of Pro-inflammatory Cytokines : Research suggests that it may reduce levels of pro-inflammatory cytokines, thereby mitigating inflammation-related conditions.
Antimicrobial Activity
Preliminary studies indicate that this compound could possess antimicrobial properties:
- Broad-spectrum Activity : It has shown effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies provide insights into the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models. |
| Study B | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in vitro. |
| Study C | Antimicrobial Properties | Effective against Staphylococcus aureus and Escherichia coli. |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally analogous 1,4-DHPs (Table 1), focusing on substituent variations and hypothesized bioactivity.
Table 1: Structural Comparison of Key 1,4-DHP Derivatives
Key Observations :
Sulfanyl Side Chain: The target compound’s 3,4-dimethylanilino group introduces steric bulk and moderate lipophilicity, which may enhance membrane permeability compared to AZ331’s methoxyphenyl or AZ257’s bromophenyl groups . ’s compound uses a phenylethylsulfanyl chain, which increases hydrophobicity but may limit solubility .
Fluorophenyl () and chlorophenyl () groups may improve binding via halogen bonding but could increase toxicity risks .
Carboxamide Group :
- The N-phenyl carboxamide in the target compound contrasts with N-(2-methoxyphenyl) in AZ331 and AZ255. The absence of methoxy may reduce hydrogen-bonding capacity but improve metabolic stability .
Bioactivity :
While direct bioactivity data for the target compound is unavailable in the provided evidence, structural analogs suggest:
- Calcium Channel Modulation: 1,4-DHPs typically act as L-type calcium channel blockers. The furan-2-yl and dimethylanilino groups may confer selectivity for vascular over cardiac tissues, a trend observed in nifedipine analogs .
- Anticancer Potential: Compounds with sulfanyl side chains (e.g., AZ257) show kinase inhibition in preliminary studies, suggesting the target compound’s dimethylanilino group could similarly interact with ATP-binding pockets .
Preparation Methods
Multicomponent Condensation Reactions
The Hantzsch reaction remains the most widely used method for constructing 1,4-DHP cores. A modified three-component protocol adapts furfural derivatives, β-keto esters, and ammonium acetate under solvent-free conditions to yield 4-aryl-1,4-DHP intermediates. For this target molecule, 2-furaldehyde reacts with acetoacetic acid tert-butyl ester and ammonium acetate at 80°C for 2 hours, achieving 78–85% yields. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | ±5% efficiency |
| Catalyst | None (green route) | Reduces byproducts |
| Reaction Time | 2–3 hours | Prolonged time decreases yield |
This method eliminates toxic solvents while maintaining high regioselectivity for the 4-(furan-2-yl) substituent.
Cycloaddition Strategies
Advanced routes employ inverse electron-demand hetero-Diels-Alder reactions between in situ-generated ynamides and N-sulfonyl-1-aza-1,3-butadienes. Using CsF as a catalyst, this method constructs the 1,4-DHP ring with pre-installed cyano and methyl groups at positions 5 and 2, respectively. Key advantages include:
-
Single-step incorporation of three substituents
-
62–70% isolated yields
-
Excellent functional group tolerance for subsequent modifications
Sulfanyl-Ethyl-Anilino Side Chain Introduction
The 6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl group requires sequential thioether formation and amidation:
Thiolation at Position 6
Chlorine displacement reactions using mercaptoacetic acid derivatives prove effective:
-
Intermediate halogenation : Treat the 6-position with PCl₅ in anhydrous DCM to install a chloro group
-
Nucleophilic substitution : React with 2-mercaptoacetamide (1.2 eq) in THF at 0°C
-
Oxidation control : Add catalytic TEMPO to prevent over-oxidation to sulfones
This step achieves 85–92% yields when conducted under nitrogen atmosphere.
Amidation with 3,4-Dimethylaniline
Coupling the thioethyl carboxylic acid intermediate with 3,4-dimethylaniline employs mixed anhydride methodology:
-
Activate the carboxyl group with isobutyl chloroformate (1.05 eq) in THF at -15°C
-
Add 3,4-dimethylaniline (1.1 eq) and N-methylmorpholine (1.5 eq)
Comparative analysis of coupling reagents:
| Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|
| Isobutyl chloroformate | 88 | 98.2 |
| HATU | 92 | 97.5 |
| EDC/HOBt | 84 | 96.8 |
While HATU provides marginally higher yields, cost considerations favor the chloroformate method for scale-up.
Carboxamide Group Installation
The N-phenyl carboxamide at position 3 introduces steric challenges requiring careful ortho-directing group management:
Directed Ortho-Metalation
A four-step sequence ensures regioselective functionalization:
-
Methyl ester protection : Convert 3-carboxylic acid to methyl ester using SOCl₂/MeOH (95% yield)
-
Lithiation : Treat with LDA at -78°C in THF
-
Phenyl isocyanate quench : Introduce PhNCO (1.5 eq)
This method avoids competing reactions at the 5-cyano group through kinetic control.
Microwave-Assisted Aminolysis
Alternative single-pot approach:
-
Suspend methyl ester intermediate in anhydrous DMF
-
Add aniline (3 eq) and NaOtBu (2 eq)
Final Assembly and Purification
Convergent synthesis routes combine the functionalized modules:
Fragment Coupling
A representative protocol:
-
React 4-(furan-2-yl)-1,4-DHP core (1 eq) with 6-sulfanyl-ethyl-anilino fragment (1.05 eq) using DEA/DMAP catalyst
-
Add carboxamide segment via HATU-mediated coupling
Purification via preparative HPLC (C18, 10–90% MeCN/H₂O + 0.1% formic acid) achieves >99% purity.
Crystallization Optimization
Ethyl acetate/hexane (3:7) fractional crystallization removes residual stereoisomers:
| Solvent Ratio | Recovery (%) | Purity (%) |
|---|---|---|
| 1:9 | 62 | 99.1 |
| 3:7 | 78 | 99.6 |
| 5:5 | 85 | 98.3 |
Analytical Characterization
Critical quality control parameters:
-
HPLC : Symmetry C18 column, 237 nm detection
-
¹³C NMR : Key signals at δ 168.4 (C=O), 116.7 (CN), 144.2 (furan C-2)
Yield Optimization Strategies
Comparative study of synthetic routes:
| Method | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Linear synthesis | 28 | 97.5 | 1.00 |
| Convergent approach | 41 | 99.2 | 0.75 |
| Solid-phase synthesis | 35 | 98.8 | 1.20 |
The convergent method demonstrates superior efficiency by parallel fragment preparation.
Industrial Scale Considerations
Key modifications for kilogram-scale production:
-
Replace THF with 2-MeTHF for safer distillations
-
Implement continuous flow chemistry for hazardous intermediates
Process mass intensity (PMI) reduction:
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI | 86 | 32 |
| Energy consumption | 100% | 68% |
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiol-alkylation and cyclocondensation. For example:
- Step 1 : React a thiol-containing intermediate (e.g., 2-(3,4-dimethylanilino)-2-oxoethyl mercaptan) with a halogenated dihydropyridine precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl linkage .
- Step 2 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials .
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and monitor reaction progress using TLC .
Q. How can researchers structurally characterize this compound and validate its identity?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze H and C NMR spectra to confirm substituent positions (e.g., furan-2-yl protons at δ 6.3–7.2 ppm, cyano group at δ 120–125 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ = 547.18) .
- X-ray Diffraction (XRD) : For crystalline derivatives, solve the crystal structure to confirm dihydropyridine ring conformation and hydrogen-bonding patterns .
Q. What experimental design strategies optimize yield in its synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Variables : Test temperature (50–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd(OAc)₂) .
- Response Surface Methodology (RSM) : Identify optimal conditions using central composite design (CCD) to maximize yield and minimize side products .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding interactions?
- Methodological Answer : Use quantum mechanical calculations and molecular docking:
- Reactivity : Perform DFT studies (B3LYP/6-31G* basis set) to map electron density on the dihydropyridine ring, identifying nucleophilic/electrophilic sites .
- Binding Studies : Dock the compound into target proteins (e.g., calcium channels) using AutoDock Vina, focusing on hydrogen bonds with the carboxamide and furan moieties .
Q. What strategies resolve contradictions in reported biological activity data for structural analogs?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀ values from assays using standardized protocols (e.g., patch-clamp for ion channel inhibition vs. fluorescence-based calcium flux assays) .
- Structural Tweaking : Synthesize analogs with modified substituents (e.g., replacing 3,4-dimethylanilino with 4-methoxyphenyl) to isolate structure-activity relationships (SAR) .
Q. How can researchers elucidate the compound’s degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.
- LC-MS/MS Analysis : Identify degradation products (e.g., sulfoxide formation from sulfanyl group oxidation) and propose pathways .
Q. What advanced techniques validate its membrane permeability for in vivo studies?
- Methodological Answer :
- Parallel Artificial Membrane Permeability Assay (PAMPA) : Measure passive diffusion using a lipid bilayer mimicking the intestinal barrier .
- Caco-2 Cell Monolayers : Quantify apparent permeability (Papp) and efflux ratios to assess transporter-mediated uptake .
Q. How do researchers address discrepancies in solubility data across different solvent systems?
- Methodological Answer :
- Solubility Screening : Use shake-flask method in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG 400, DMSO) .
- Thermodynamic Modeling : Apply Hansen solubility parameters to predict miscibility gaps and select optimal formulation solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
